molecular formula C9H9Cl2NO3S B2356494 2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide CAS No. 793727-82-9

2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide

Cat. No.: B2356494
CAS No.: 793727-82-9
M. Wt: 282.14
InChI Key: QDGLPAWGHCOJBG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide is a chemical compound that belongs to the class of anilides It is characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to a phenyl ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide typically involves the reaction of 2-chloro-5-methylsulfonylaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{2-chloro-5-methylsulfonylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of thionyl chloride (SOCl₂) as a catalyst has been reported to promote the deacylation of N-arylacetamides, which can be applied to the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄) can be used.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Hydrolysis: Corresponding amine and carboxylic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the methylsulfonyl group.

Scientific Research Applications

2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-chloro-5-methanesulfonylphenyl)acetamide is unique due to the presence of both chlorine atoms and a methylsulfonyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(2-chloro-5-methylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO3S/c1-16(14,15)6-2-3-7(11)8(4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGLPAWGHCOJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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